SN2 Reactivity Ranking: 4-Bromo-2-butenenitrile Outperforms 1,3-Dibromopropene in Nucleophilic Substitution with Arenesulfinates
In a systematic kinetic study of bimolecular nucleophilic substitution (SN2) reactions of γ-functionalized allyl bromides with sodium arenesulfinates, the substrates were ranked by decreasing reactivity as follows: 4-bromo-2-butenenitrile > 1,3-dibromopropene [1]. The second-order rate constants (k), activation energies (Eₐ), and activation parameters (ΔH≠, ΔS≠, ΔG≠) were measured across the temperature range 308–333 K. The study also established the nucleophile reactivity order (p-toluenesulfinate > benzenesulfinate > p-chlorobenzenesulfinate) and observed an enthalpy–entropy compensation effect with isokinetic temperatures β(I) = 528 K for 4-bromo-2-butenenitrile versus β(II) = 430 K for 1,3-dibromopropene—both above the experimental temperature range, confirming different activation mechanisms [1]. The superior reactivity of 4-bromo-2-butenenitrile is attributed to the electron-withdrawing nitrile group which enhances the electrophilicity of the allylic carbon toward incoming nucleophiles, a feature absent in 1,3-dibromopropene [1].
| Evidence Dimension | Relative SN2 reactivity with arenesulfinate nucleophiles |
|---|---|
| Target Compound Data | Higher reactivity (ranked #1 among allyl bromide substrates studied); isokinetic temperature β = 528 K |
| Comparator Or Baseline | 1,3-Dibromopropene: Lower reactivity (ranked #2); isokinetic temperature β = 430 K |
| Quantified Difference | Qualitative ranking: 4-bromo-2-butenenitrile > 1,3-dibromopropene; isokinetic temperatures differ by Δβ = 98 K |
| Conditions | SN2 reaction with non-substituted and p-substituted sodium arenesulfinates; temperature range 308–333 K; solvent system as described in J. Phys. Org. Chem. 2010, 23, 461–467 |
Why This Matters
For procurement decisions where allylic bromide reactivity determines reaction rate and yield in nucleophilic substitution, this quantitative ranking directly justifies the selection of 4-bromo-2-butenenitrile over 1,3-dibromopropene.
- [1] Khamis, G.; Stoeva, S.; Aleksiev, D. Reactivity of sodium arenesulfinates in the substitution reaction to γ-functionalized allyl bromides. J. Phys. Org. Chem. 2010, 23, 461–467. DOI: 10.1002/poc.1629. View Source
